Ethyl 3-(trifluoromethyl)-4-vinylbenzoate
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Overview
Description
Ethyl 3-(trifluoromethyl)-4-vinylbenzoate is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)-4-vinylbenzoic acid.
Esterification: The carboxylic acid group of 3-(trifluoromethyl)-4-vinylbenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)-4-vinylbenzoate involves its interaction with molecular targets through its functional groups:
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, allowing the compound to interact with hydrophobic pockets in proteins.
Vinyl Group: Participates in covalent bonding with target molecules, potentially leading to irreversible inhibition.
Ethyl Ester Group: Undergoes hydrolysis to release the active carboxylic acid, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Ethyl 3-(trifluoromethyl)-4-vinylbenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(trifluoromethyl)-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.
Ethyl 3-(trifluoromethyl)-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, vinyl group, and ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 4-ethenyl-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-3-8-5-6-9(11(16)17-4-2)7-10(8)12(13,14)15/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIPTRBJFZMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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